phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone
Description
Phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone is a polycyclic heteroaromatic compound characterized by a fused benzo-triazolo-oxatriazole core, substituted with a tetramethylphenyl group at position 3 and a phenyl ketone moiety at position 7. Its synthesis typically involves multi-step reactions, such as the condensation of triazole precursors with hydrazine derivatives under reflux conditions, followed by recrystallization from polar aprotic solvents like dimethylformamide (DMF) to achieve high purity . Key structural features include:
- Benzo-triazolo-oxatriazole core: A rigid, planar heterocyclic system contributing to thermal stability and π-π stacking interactions.
- Phenyl ketone group: Introduces electron-withdrawing effects, which may modulate electronic properties and reactivity.
This compound’s synthesis yield (~69%) is comparable to related triazole derivatives, though optimization is required to improve scalability .
Properties
IUPAC Name |
phenyl-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-14-16(2)18(4)22(17(15)3)23-25-30-28-26(23)20-12-8-9-13-21(20)27(28)24(29)19-10-6-5-7-11-19/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQORVXRPYKAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone is compared below with structurally analogous heterocycles:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity and Stability: The benzo-triazolo-oxatriazole core exhibits greater rigidity and thermal stability compared to simpler triazole or thiadiazole derivatives, as inferred from its fused aromatic system .
Synthetic Efficiency :
- Yields for the target compound (69%) align with those of imidazo-thiadiazoles (55–80%) but are slightly lower than simpler triazole derivatives (72%) . This may reflect challenges in forming the oxatriazole ring.
Bioactivity: While bioactivity data for the target compound are lacking, structurally related triazolo-thiadiazoles and imidazo-thiadiazoles show notable antibacterial effects against E. coli, P. aeruginosa, and B. subtilis .
Physicochemical Properties :
- The lumping strategy (grouping compounds with similar structures/properties) suggests that the target compound’s electronic profile and solubility may resemble other aryl-substituted triazoles, though its fused oxatriazole system could introduce unique reactivity in photochemical or catalytic applications .
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